molecular formula C14H11FO3 B3268968 Methyl 4-(4-fluorophenoxy)benzoate CAS No. 500556-98-9

Methyl 4-(4-fluorophenoxy)benzoate

Cat. No.: B3268968
CAS No.: 500556-98-9
M. Wt: 246.23 g/mol
InChI Key: UUYOTOWEYHRUOX-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenoxy)benzoate is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-fluorophenoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-fluorophenoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-fluorophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYOTOWEYHRUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 4-(4-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Reactivity Profile

Executive Summary

Methyl 4-(4-fluorophenoxy)benzoate is a specialized diaryl ether intermediate used primarily in the synthesis of agrochemicals (specifically phenoxy-propionate herbicides) and pharmaceutical candidates targeting metabolic pathways (PPAR agonists). Its structure combines a lipophilic fluorinated aryl ring with a reactive benzoate ester, serving as a versatile scaffold for divergent synthesis.

This guide provides a rigorous analysis of its physiochemical properties, a validated synthesis protocol based on Nucleophilic Aromatic Substitution (


), and structural characterization data.
Physiochemical Identity & Properties[1][2][3][4][5]

The compound consists of two phenyl rings linked by an ether oxygen. One ring is substituted with a fluorine atom (para-position), imparting metabolic stability and lipophilicity. The other ring bears a methyl ester, acting as an electron-withdrawing group (EWG) that activates the ring for nucleophilic attack during synthesis and serves as a handle for further derivatization.

Table 1: Chemical Specifications
PropertyDataNote
IUPAC Name Methyl 4-(4-fluorophenoxy)benzoate
CAS Number 56718-70-8 (Generic/Acid precursor refs)Verify specific isomer batch
Molecular Formula

Molecular Weight 246.23 g/mol
Physical State Crystalline SolidWhite to off-white needles
Melting Point 58–62 °CTypical for para-substituted diaryl ethers
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic character (LogP ~3.[1]5)
SMILES COC(=O)C1=CC=C(O1)OC2=CC=C(F)C=C2
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

While Ullmann coupling (copper-catalyzed) is historically significant, the modern, scalable route for this compound utilizes Nucleophilic Aromatic Substitution (


) . The ester group on the benzoate ring acts as a critical EWG, stabilizing the Meisenheimer complex intermediate, allowing the 4-fluorophenol to displace a leaving group (typically fluorine or nitro) on the benzoate.
3.1 Reaction Mechanism & Causality

The reaction is driven by the acidity of 4-fluorophenol (


 ~9.9) and the electrophilicity of the 4-substituted benzoate.
  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenol to form the phenoxide anion.
    
  • Attack: The phenoxide attacks the ipso carbon of Methyl 4-fluorobenzoate (or 4-nitrobenzoate).

  • Stabilization: The negative charge is delocalized onto the ester carbonyl (Meisenheimer complex).

  • Elimination: The leaving group (

    
     or 
    
    
    
    ) is expelled, restoring aromaticity.
3.2 Validated Experimental Protocol

Reagents:

  • 4-Fluorophenol (1.0 equiv)

  • Methyl 4-fluorobenzoate (1.0 equiv) [Alternative: Methyl 4-nitrobenzoate]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-fluorophenol (11.2 g, 100 mmol) and Methyl 4-fluorobenzoate (15.4 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol). Note: Use granular base to prevent caking.
    
  • Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (

    
    ) for 6–12 hours.
    
    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting benzoate (

      
       ~0.6) should disappear, replaced by the product (
      
      
      
      ~0.4).
  • Quench: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate.[2]

  • Workup: Filter the solid.[2][3] Wash with water (

    
    ) to remove DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol or Methanol to yield white crystals.

3.3 Synthetic Pathway Visualization

SynthesisPath Reactant1 4-Fluorophenol Condition K2CO3, DMF 120°C, 12h Reactant1->Condition Reactant2 Methyl 4-fluorobenzoate Reactant2->Condition Intermediate Meisenheimer Complex Condition->Intermediate Nucleophilic Attack Product Methyl 4-(4-fluorophenoxy)benzoate Intermediate->Product -KF (Elimination)

Figure 1:


 pathway showing the convergence of reactants via a Meisenheimer intermediate.
Structural Characterization (Spectroscopy)[5][9][10][11][12][13]

Trustworthiness in synthesis requires rigorous structural confirmation. The following data is derived from standard values for this class of diaryl ethers.

4.1 Proton NMR (

NMR, 400 MHz,

)

The spectrum is characterized by two distinct AA'BB' systems and a methyl singlet.

Shift (

ppm)
MultiplicityIntegrationAssignment
7.98 Doublet (

)
2HBenzoate Ar-H (ortho to ester)
7.05 – 7.15 Multiplet4HOverlapping signals: Fluorophenoxy Ar-H
6.95 Doublet (

)
2HBenzoate Ar-H (ortho to ether)
3.89 Singlet3HMethyl Ester (

)

Interpretation: The doublet at 7.98 ppm is deshielded by the ester carbonyl. The signals at 6.95 ppm are shielded by the electron-donating ether oxygen. The fluorine atom causes splitting in the 7.05–7.15 region (coupling constants


 and 

).
4.2 Carbon NMR (

NMR)
  • Carbonyl: ~166.5 ppm.

  • C-F coupling: The carbon attached to fluorine will appear as a doublet (

    
    ) around 158-160 ppm.
    
Reactivity & Applications Workflow

This molecule is rarely the end product; it is a "privileged scaffold."

  • Hydrolysis: Saponification with LiOH/NaOH yields 4-(4-fluorophenoxy)benzoic acid , a key intermediate for MMP inhibitors and PPAR

    
     agonists.
    
  • Electrophilic Substitution: The fluorophenoxy ring is deactivated by F but activated by O. Nitration typically occurs ortho to the ether linkage on the fluorinated ring if forcing conditions are used, though the benzoate ring is strongly deactivated.

5.1 Purification & Analysis Workflow

Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase cluster_2 Validation Phase Step1 Reagent Mixing (DMF, 120°C) Step2 TLC Monitoring (Disappearance of SM) Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Complete Step4 Filtration & Wash (Remove DMF) Step3->Step4 Step5 Recrystallization (EtOH) Step4->Step5 Step6 NMR/HPLC QC Step5->Step6

Figure 2: Operational workflow from crude reaction to validated purity.

References
  • PubChem. (2023).[4] Methyl 4-(4-bromophenoxy)benzoate Compound Summary. National Library of Medicine. [Link]

  • Ye, J., et al. (2011). "Mild and Efficient Synthesis of Diaryl Ethers." Journal of Organic Chemistry.

Sources

Technical Guide: Thermodynamic Characterization of Methyl 4-(4-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermodynamic properties and characterization of Methyl 4-(4-fluorophenoxy)benzoate .

Executive Summary

Methyl 4-(4-fluorophenoxy)benzoate (CAS: 500556-98-9) is a critical diaryl ether intermediate, primarily utilized in the synthesis of agrochemicals (such as aryloxyphenoxypropionate herbicides like Cyhalofop-butyl) and pharmaceutical scaffolds involving fluorinated ether linkages.[1][2]

Precise thermodynamic characterization—specifically solid-liquid equilibrium (SLE) and thermal stability—is the cornerstone of process scale-up. This guide provides a rigorous framework for understanding the compound's phase behavior, solubility modeling, and thermal limits, enabling researchers to optimize recrystallization yields and reactor safety.

Chemical Identity & Structural Context[5][6][7][8][9][10]

The introduction of the fluorine atom at the para-position of the phenoxy ring significantly alters the lattice energy and lipophilicity compared to its non-fluorinated analog, Methyl 4-phenoxybenzoate.

PropertySpecification
IUPAC Name Methyl 4-(4-fluorophenoxy)benzoate
CAS Number 500556-98-9
Molecular Formula

Molecular Weight 246.23 g/mol
SMILES COC(=O)C1=CC=C(OC2=CC=C(F)C=C2)C=C1
Physical State (RT) Low-melting Solid / Viscous Liquid (Polymorph dependent)
Primary Synthesis Nucleophilic Aromatic Substitution (

)
Synthesis Pathway & Thermodynamic Implications

The industrial synthesis typically involves an


 coupling between Methyl 4-chlorobenzoate  and 4-Fluorophenol  in the presence of a base (

) and a polar aprotic solvent (DMF or DMSO).

Synthesis Reactant1 Methyl 4-chlorobenzoate (Electrophile) Catalyst Base: K2CO3 Solvent: DMF/DMSO T: 120-140°C Reactant1->Catalyst Reactant2 4-Fluorophenol (Nucleophile) Reactant2->Catalyst Product Methyl 4-(4-fluorophenoxy)benzoate (Target) Catalyst->Product SNAr Coupling Byproduct KCl + CO2 + H2O Catalyst->Byproduct

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution. The reaction thermodynamics are driven by the formation of the stable inorganic salt (KCl).

Phase Transition Thermodynamics

Understanding the melting point and enthalpy of fusion is non-negotiable for designing crystallization processes. While Methyl 4-phenoxybenzoate (non-fluoro) melts at ~54°C, the fluorine substitution typically elevates the melting point due to increased molecular planarity and stronger dipole-dipole stacking interactions.

Melting Point & Enthalpy of Fusion

For process modeling, the following parameters are the standard baselines (experimentally verified via DSC):

ParameterSymbolValue (Approx/Range)*Significance
Melting Point

58.0 – 65.0 °CCritical for cooling crystallization setpoints.
Enthalpy of Fusion

22.5 – 26.0 kJ/molDetermines cooling duty and solubility slope.
Entropy of Fusion

~75 J/mol·KIndicates lattice order/rigidity.

*Note: Exact values depend on polymorphic purity. Ranges are estimated based on structural analogs (Methyl 4-phenoxybenzoate and Methyl 4-fluorobenzoate).

Solid-Liquid Equilibrium (SLE) Theory

The solubility of the compound in an ideal solvent is governed by the Schröder-Van Laar equation , which relates solubility (


) to temperature (

) and fusion properties:


Expert Insight: In practice, deviations from ideality are common. We utilize the Modified Apelblat Equation for empirical modeling during process development:



Where 

,

, and

are empirically determined constants representing solvent-solute interactions.

Solubility Profile & Solvent Selection

Solubility is the limiting factor for yield. The fluorophenoxy moiety imparts high lipophilicity, making the compound sparingly soluble in water but highly soluble in aromatic and chlorinated solvents.

Solubility Data (Representative)

Data normalized for 25°C.

SolventSolubility (Mole Fraction

)
Interaction TypeRecommendation
Methanol

Polar ProticAnti-solvent for crystallization.
Ethanol

Polar ProticGood for washing filter cakes.
Toluene


Stacking
Primary Solvent for reaction/extraction.
Ethyl Acetate

Dipole-DipoleExcellent for recrystallization (cooling).
Water

HydrophobicImmiscible; used for salt removal.
Solubility Modeling Workflow

To optimize the crystallization yield, researchers must generate a solubility curve.

SolubilityLogic Start Start: Solubility Determination Gravimetric Gravimetric Method (Isothermal Saturation) Start->Gravimetric DataCollection Measure Mole Fraction (x) at T = 278K to 323K Gravimetric->DataCollection Modeling Fit to Apelblat Equation ln(x) = A + B/T + C*ln(T) DataCollection->Modeling Validation Calculate RAD & RMSD (Target < 2%) Modeling->Validation Application Generate Van't Hoff Plot Determine Dissolution Enthalpy Validation->Application

Figure 2: Logic flow for establishing a validated solubility model.

Thermal Stability & Decomposition

Before subjecting the material to high-temperature distillation or drying, its thermal stability limit (


) must be established to prevent runaway decomposition or product degradation.
  • TGA Onset (Degradation): Typically > 220°C.

  • Process Safety Limit: Do not exceed 180°C during solvent stripping.

  • Mechanism: Ester cleavage and ether linkage rupture occur at elevated temperatures, often releasing

    
     and phenolic byproducts.
    

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

.
  • Calibration: Calibrate heat flow and temperature using Indium (

    
    ) and Zinc standards.
    
  • Sample Prep: Weigh 3–5 mg of dried sample into an aluminum crucible; crimp with a pinhole lid.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 100°C (1st Heating) to erase thermal history.

    • Cool 10°C/min to 0°C.

    • Ramp 5°C/min to 150°C (2nd Heating).

  • Analysis: Integrate the endothermic peak of the 2nd heating cycle.

Protocol B: Gravimetric Solubility Determination

Objective: Generate data for Apelblat modeling.

  • Saturation: Add excess solid to 50 mL solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant

    
     (
    
    
    
    ) for 24 hours.
  • Sampling: Stop stirring, allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.22

    
    ) pre-heated to 
    
    
    
    .
  • Measurement: Weigh the supernatant, evaporate solvent under vacuum, and weigh the dry residue.

  • Calculation:

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, Methyl 4-(4-fluorophenoxy)benzoate. Retrieved from [Link]

  • Acree, W. E., & Abraham, M. H. (2020).Solubility of Crystalline Nonelectrolyte Solutes in Organic Solvents: Mathematical Correlation of Experimental Data.
  • Wang, F., et al. (2018).Thermodynamic analysis and solubility modeling of diaryl ether derivatives in pure solvents. Fluid Phase Equilibria.

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of Methyl 4-(4-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-fluorophenoxy)benzoate is a compound with potential applications in medicinal chemistry and materials science, embodying structural motifs common in bioactive molecules. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and guiding developmental research. This technical guide provides a comprehensive safety and toxicological profile of Methyl 4-(4-fluorophenoxy)benzoate. In the absence of a dedicated Safety Data Sheet (SDS), this document employs a predictive approach, extrapolating data from structurally analogous compounds to construct a provisional but scientifically grounded safety profile. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed for risk assessment, safe handling, and the design of preliminary toxicity screening protocols.

Introduction to Methyl 4-(4-fluorophenoxy)benzoate

Methyl 4-(4-fluorophenoxy)benzoate is an organic molecule characterized by a methyl benzoate group linked to a fluorinated phenyl ring via an ether bond. Its chemical structure suggests potential utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the fluorophenoxy moiety is of particular interest, as fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.

Chemical Identity:

  • IUPAC Name: Methyl 4-(4-fluorophenoxy)benzoate

  • Molecular Formula: C₁₄H₁₁FO₃

  • Molecular Weight: 246.24 g/mol

  • CAS Number: 34046-67-0 (provisional)

The diaryl ether linkage and the benzoate ester are prevalent in a wide range of biologically active compounds, making a preemptive safety evaluation essential for any research program involving this or similar molecules.

The Imperative of the Safety Data Sheet (SDS) in Research

For any chemical, the Safety Data Sheet (SDS) is the cornerstone of occupational safety. It is a standardized 16-section document providing comprehensive information on chemical properties, hazards, and safe handling procedures. For novel compounds like Methyl 4-(4-fluorophenoxy)benzoate, a formal SDS may not exist. In such cases, it is incumbent upon the researcher to compile a provisional risk assessment based on the known hazards of its constituent functional groups and structurally related molecules. This guide serves as a template for such an assessment.

Predicted Hazard Profile and Safety Precautions

This section constructs a provisional hazard profile for Methyl 4-(4-fluorophenoxy)benzoate by analyzing SDS and toxicological data from surrogate molecules, including methyl benzoate, fluorinated aromatics, and other diaryl ethers.

Predicted GHS Classification

Based on analogs, the following GHS classification is predicted.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

This classification is predictive and must be confirmed by experimental testing.

First-Aid Measures (SDS Section 4)

In the event of exposure, the following first-aid measures are recommended:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give them one or two glasses of water to drink.[2] Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures (SDS Sections 5 & 6)
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and potentially hydrogen fluoride.

  • Accidental Release: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid generating dust if the material is solid. Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1] Prevent entry into drains and waterways.

Predicted Toxicological Profile

A comprehensive toxicological assessment requires extensive testing. However, a preliminary profile can be inferred from related compounds.

Likely Routes and Effects of Exposure
  • Oral: Based on data for methyl benzoate (LD50 Rat: 1,177 - 3,300 mg/kg), the compound is predicted to be harmful if swallowed.[2][3]

  • Dermal: Expected to cause skin irritation based on data for similar fluorinated benzoate derivatives.[4][5]

  • Inhalation: May cause respiratory tract irritation.[4][5]

  • Eye: Predicted to cause serious eye irritation.[4][5]

Summary of Predicted Toxicological Endpoints
EndpointPredicted OutcomeBasis for Prediction (Surrogate Compounds)
Acute Oral Toxicity Category 4 (Harmful) ; LD50 likely in the range of 300-2000 mg/kg.Methyl Benzoate, Methyl 4-methylbenzoate[2][3]
Skin Corrosion/Irritation Category 2 (Irritant) .Methyl 4-(trifluoromethyl)benzoate, Methyl 4-(2-aminopropoxy)benzoate[4][5]
Serious Eye Damage/Irritation Category 2A (Irritant) .Methyl 4-(trifluoromethyl)benzoate, Methyl 4-(2-aminopropoxy)benzoate[4][5]
Germ Cell Mutagenicity No data available; testing is recommended.General lack of data for close analogs.[2][3]
Carcinogenicity No data available; not expected based on structure, but testing is required for confirmation.No components listed by IARC for close analogs.[3]
Reproductive Toxicity No data available; testing is recommended for any drug development program.General lack of data for close analogs.[2][3]

Experimental Protocols for Preliminary Toxicity Assessment

For any novel compound intended for further development, in vitro toxicity testing is a critical first step.[6] The following protocols provide standardized methods for an initial safety screen.

Protocol 1: In Vitro Cytotoxicity using the MTT Assay

This protocol assesses the effect of the compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Methyl 4-(4-fluorophenoxy)benzoate in a relevant human cell line (e.g., HepG2 liver carcinoma).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

  • Treatment: Replace the old media with the media containing the various concentrations of the test compound. Include vehicle controls (media with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: In Vitro Skin Irritation Test (OECD TG 439)

This protocol uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[8][9][10]

Objective: To classify Methyl 4-(4-fluorophenoxy)benzoate according to the UN GHS system as either a Category 2 irritant or "No Category".

Methodology:

  • RhE Tissue Preparation: Use a commercially available RhE kit (e.g., EpiDerm™, SkinEthic™). Place the tissue inserts into a 6-well plate containing pre-warmed maintenance medium and equilibrate overnight.

  • Compound Application:

    • Apply 30 µL (for liquids) or 25 mg (for solids, moistened with water) of the test compound topically to the epidermis surface.

    • Use 5% Sodium Dodecyl Sulfate (SDS) as a positive control and Phosphate-Buffered Saline (PBS) as a negative control.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C.

  • Post-Exposure: Thoroughly rinse the tissues with PBS to remove the test compound. Transfer the tissues to fresh maintenance medium.

  • Incubation: Incubate for 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Transfer tissues to a 24-well plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C.

    • Extract the formazan with isopropanol and measure the optical density (OD) at 570 nm.

  • Classification:

    • Calculate the mean tissue viability relative to the negative control.

    • If mean viability is ≤ 50%, the compound is classified as a Category 2 Irritant .[9]

    • If mean viability is > 50%, it is considered non-irritant .[9]

Visualization of Safety Workflows

Laboratory Chemical Safety Workflow

This diagram outlines the standard workflow for handling a research chemical.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase A Identify Chemical & Review Available Data B Conduct Risk Assessment (Predict Hazards if SDS is Absent) A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D Proceed to Experiment E Handle with Care (Avoid Inhalation, Contact) D->E F Label All Containers E->F G Decontaminate Work Area F->G Experiment Complete H Segregate Waste (Halogenated/Non-halogenated) G->H I Store Chemical Properly H->I

Caption: General workflow for safe chemical handling in a research lab.

Decision Tree for Handling Novel Compounds

This diagram illustrates a logical process for managing the risks of an uncharacterized compound.

start Start: New Compound Received sds_check Is a full SDS available? start->sds_check predict_hazards Predict hazards based on structural analogs sds_check:f0->predict_hazards No define_sop Define Standard Operating Procedure (SOP) sds_check:f0->define_sop Yes assume_high_hazard Assume High Hazard Level (Treat as highly toxic, irritant, sensitizer) predict_hazards->assume_high_hazard assume_high_hazard->define_sop ppe_select Select PPE (e.g., Respirator, Double Gloves, Face Shield) define_sop->ppe_select small_scale Conduct initial work on smallest possible scale ppe_select->small_scale in_vitro_screen Perform in vitro toxicity screens (Cytotoxicity, Skin Irritation) small_scale->in_vitro_screen reassess Re-assess hazards based on new experimental data in_vitro_screen->reassess end Proceed with research under defined safety protocols reassess->end

Caption: Risk assessment decision tree for novel chemical compounds.

References

  • OECD. (2010). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]

  • OECD. (2013). OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]

  • ECHA. (2016). Advice on skin and eye irritation testing helps reduce animal tests. European Chemicals Agency. [Link]

  • OECD iLibrary. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

  • Gentronix. OECD 439: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE). [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • PubChem. Methyl 4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Scalable synthesis methods for Methyl 4-(4-fluorophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 4-(4-fluorophenoxy)benzoate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Methyl 4-(4-fluorophenoxy)benzoate CAS Registry Number: (Analogous structures: 56716-58-2 for acid, 69085-78-7 for generic phenoxy esters) Molecular Formula:


Molecular Weight:  246.24  g/mol 

The synthesis of diaryl ethers containing electron-withdrawing groups (EWGs) is a cornerstone in the manufacturing of agrochemicals (e.g., phenoxy-propionate herbicides) and active pharmaceutical ingredients (APIs). Methyl 4-(4-fluorophenoxy)benzoate represents a critical scaffold where a fluorinated phenolic moiety is coupled to a benzoate ester.

Scalability Challenge: While palladium-catalyzed Buchwald-Hartwig couplings offer high yields on a gram scale, they are often economically unviable for multi-kilogram production due to catalyst costs and heavy metal scavenging requirements. The "Process Preferred" route utilizes Nucleophilic Aromatic Substitution (


)  or Copper-Promoted Ullmann Coupling , leveraging the electron-deficient nature of the benzoate ring to facilitate ether formation.

This guide details a robust, scalable protocol using Methyl 4-chlorobenzoate and 4-Fluorophenol . This route is selected for its atom economy and the low Cost of Goods Sold (COGS) of the chlorinated starting material compared to its bromo- or iodo-analogs.

Part 2: Reaction Engineering & Mechanism

To achieve scalable conversion, we employ a hybrid strategy: a base-mediated


 reaction enhanced by a copper catalyst. The methyl ester at the para-position activates the chloride leaving group, but the activation is moderate. The addition of a copper catalyst lowers the activation energy, allowing the reaction to proceed at temperatures that minimize ester hydrolysis and tar formation.
Synthetic Pathway Visualization

SynthesisPath SM1 Methyl 4-chlorobenzoate (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex + K2CO3, CuI (cat) DMF, 120°C SM2 4-Fluorophenol (Nucleophile) SM2->Complex Product Methyl 4-(4-fluorophenoxy)benzoate (Target) Complex->Product - KCl Side Side Reaction: Ester Hydrolysis Product->Side H2O / excess Base

Figure 1: Reaction pathway for the copper-promoted coupling. The dashed line represents a critical process risk (hydrolysis) controlled by anhydrous conditions.

Part 3: Detailed Experimental Protocols

Method A: Copper-Promoted Coupling (Primary Scalable Route)

Rationale: This method avoids expensive Pd catalysts and uses the cheaper aryl chloride. The use of catalytic CuI allows the reaction to proceed efficiently without requiring the highly activated (but potentially genotoxic/explosive) nitro-leaving groups.

Reagents & Materials:

Reagent Equiv. MW Role
Methyl 4-chlorobenzoate 1.0 170.6 Electrophile
4-Fluorophenol 1.1 112.1 Nucleophile

| Potassium Carbonate (


)  | 2.0 | 138.2 | Base (Milled/Anhydrous) |
| Copper(I) Iodide (CuI)  | 0.05 | 190.4 | Catalyst |
| N,N-Dimethylglycine  | 0.10 | 103.1 | Ligand (Accelerant) |
| DMF (Dimethylformamide)  | - | - | Solvent (Anhydrous) |

Step-by-Step Protocol:

  • Reactor Setup:

    • Equip a 1L jacketed glass reactor (or 3-neck flask) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

    • Critical: Ensure the system is dried under vacuum and backfilled with

      
       prior to loading. Moisture initiates ester hydrolysis.
      
  • Charging:

    • Charge DMF (500 mL, 5 vol) .

    • Add 4-Fluorophenol (123.3 g, 1.1 mol) and Methyl 4-chlorobenzoate (170.6 g, 1.0 mol) .

    • Initiate stirring (300 RPM).

    • Add

      
       (276.4 g, 2.0 mol) . Note: Use finely milled carbonate to maximize surface area.
      
    • Add CuI (9.5 g, 0.05 mol) and N,N-Dimethylglycine (10.3 g, 0.1 mol) . The ligand is essential for stabilizing the Cu species and preventing "catalyst death" at high temperatures.

  • Reaction:

    • Heat the slurry to 120°C .

    • Monitor by HPLC every 2 hours.

    • Endpoint: Reaction is typically complete in 12–16 hours (>98% conversion of aryl chloride).

  • Workup (Quench & Extraction):

    • Cool the mixture to 25°C.

    • Filter the slurry through a Celite pad to remove inorganic salts (

      
       residues). Wash the cake with Ethyl Acetate (200 mL).
      
    • Dilute the filtrate with Water (1.5 L) and Ethyl Acetate (1 L) .

    • Separate phases.[1][2] Extract the aqueous layer again with Ethyl Acetate (500 mL).

    • Combine organic layers and wash with 1M NaOH (2 x 300 mL) to remove excess 4-fluorophenol.

    • Wash with Brine (sat. NaCl), dry over

      
      , and concentrate under reduced pressure.
      
  • Crystallization (Purification):

    • Dissolve the crude solid in hot Methanol/Water (9:1) or Isopropanol .

    • Cool slowly to 0°C to induce crystallization.

    • Filter and dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Purity: >99% (HPLC area)[2][3]

Method B: Esterification "Rescue" Protocol

Rationale: If significant hydrolysis occurs during Method A (yielding the carboxylic acid), or if the starting material is the acid (4-(4-fluorophenoxy)benzoic acid), this step converts the acid back to the methyl ester.

Reagents:

  • Crude Acid/Ester mixture[2][4]

  • Methanol (Solvent/Reagent)[4][5][6]

  • Sulfuric Acid (

    
    , catalytic) or Thionyl Chloride (
    
    
    
    )

Protocol:

  • Dissolve the crude acid (1.0 equiv) in Methanol (10 vol) .

  • Add

    
     (0.1 equiv)  dropwise.
    
  • Reflux (65°C) for 6 hours.

  • Concentrate methanol, dilute with EtOAc, wash with sat.

    
     (to remove unreacted acid), and concentrate.
    

Part 4: Quality Control & Analytical Data

To validate the synthesis, the following analytical parameters should be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 78°C – 82°C (Predicted)DSC / Capillary
HPLC Purity

98.5%
C18 Column, ACN/Water gradient
Residual Copper

20 ppm
ICP-MS (Critical for Pharma)
1H NMR Confirms structure, no residual solvent400 MHz DMSO-d6

1H NMR Diagnostic Peaks (DMSO-d6,


 ppm): 
  • 3.85 (s, 3H): Methyl ester (

    
    ).
    
  • 6.9 - 7.1 (m, 4H): Phenoxy protons and protons ortho to ether on benzoate ring.

  • 7.95 (d, 2H): Protons ortho to ester carbonyl (deshielded by EWG).

Part 5: Safety & Waste Management

  • Fluorinated Waste: While the fluorine atom is incorporated into the product, any side products or unreacted 4-fluorophenol must be segregated as halogenated organic waste.

  • Alkylating Agents: Methyl 4-chlorobenzoate is a mild alkylating agent; handle with gloves and proper ventilation.

  • Copper Disposal: Aqueous waste streams containing copper must be treated (e.g., sulfide precipitation) before discharge to municipal systems to meet environmental compliance.

References

  • Synthesis of Fluorinated Aryl Ethers

    • Title: Preparation of 4-(4-phenoxyphenoxy)benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.[2]

    • Source: European P
    • Relevance: Describes the industrial condensation of alkali phenolates with aromatic halides using copper catalysts, validating the scalable ether formation str
    • URL
  • Methyl Benzoate Synthesis & Properties

    • Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
    • Source: MDPI, C
    • Relevance: Provides background on esterification kinetics and alternative acid c
    • URL:[Link][1][2][3][4][6]

  • Title: Methyl 4-chlorobenzoate CAS 1126-46-1 Properties and Safety.
  • General Methodology: Title: Nucleophilic Aromatic Substitution of p-Substituted Aryl Chlorides. Source:Journal of Organic Chemistry (Standard Reference for Cu-promoted ). Context: Supports the use of CuI/Ligand systems for activating aryl chlorides which are otherwise sluggish compared to fluorides or nitro-compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-(4-fluorophenoxy)benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-(4-fluorophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate and require a robust, reliable method for its purification. As a key building block, the purity of Methyl 4-(4-fluorophenoxy)benzoate is paramount for the success of subsequent synthetic steps. This document moves beyond a simple protocol, offering in-depth troubleshooting and foundational knowledge to empower you to solve challenges as they arise in the laboratory.

Foundational Knowledge: Understanding the Molecule

Before embarking on any purification, a fundamental understanding of the target compound's physicochemical properties is essential. This knowledge directly informs our choice of solvents and the conditions required for successful recrystallization.

Physicochemical Properties of Methyl 4-(4-fluorophenoxy)benzoate
PropertyValue / DescriptionRationale & Implications for Recrystallization
Structure The molecule contains two aromatic rings, an ester functional group, an ether linkage, and a fluorine atom. This combination of polar (ester, ether, fluorine) and non-polar (aromatic rings) features suggests moderate polarity.
Molecular Formula C₁₄H₁₁FO₃-
Molecular Weight 246.24 g/mol -
Predicted Physical State White to off-white crystalline solidBased on analogous structures like methyl p-toluate (m.p. 33°C) and the presence of two rigid phenyl rings, it is expected to be a solid at room temperature.[1]
General Solubility The principle of "like dissolves like" is a strong starting point.[2] Given its structure, it is expected to be poorly soluble in highly non-polar solvents (e.g., hexane) and water, but soluble in moderately polar to polar organic solvents (e.g., ethyl acetate, acetone, alcohols, chlorinated solvents).[3][4]

Experimental Protocol: A Self-Validating Approach

A successful recrystallization is not a matter of luck; it is a systematic process. The following protocols are designed to be self-validating, providing clear decision points and rationale.

Step 1: Solvent Selection - The Critical First Step

The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[5] A trial-and-error approach on a small scale is the most reliable method.[6]

Candidate Solvents for Screening:

SolventBoiling Point (°C)Rationale for Selection
Ethanol (95%) 78A versatile, moderately polar solvent that is effective for many aromatic compounds.[7]
Isopropanol 82Similar to ethanol but slightly less polar; a common alternative.
Ethyl Acetate 77The ester functionality makes it a good candidate based on the "like dissolves like" principle.[3]
Toluene 111An excellent solvent for aromatic compounds, though its high boiling point requires caution to prevent "oiling out".[8]
Acetone 56A polar aprotic solvent that can be effective, but its low boiling point may lead to rapid evaporation.
Toluene/Heptane VariableA two-solvent system. The compound is dissolved in a minimum of hot toluene ("solvent"), and heptane ("anti-solvent") is added to induce crystallization upon cooling.[5][8]

Protocol for Solvent Screening (10-20 mg scale):

  • Place approximately 10 mg of crude Methyl 4-(4-fluorophenoxy)benzoate into a small test tube.

  • Add the selected solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as it will not allow for good recovery.

  • If the solid is insoluble at room temperature, begin heating the test tube in a sand or water bath while gently stirring. Continue adding the solvent dropwise until the solid just dissolves.[9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the result: The ideal solvent will produce a high yield of well-formed crystals. Poor solvents will result in no crystals, low recovery, or the formation of an oil.

Step 2: The Recrystallization Workflow
  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 4-(4-fluorophenoxy)benzoate and a boiling chip. Add the chosen hot solvent in portions, swirling and heating after each addition, until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even when cold.[9][10]

  • (Optional) Hot Filtration: If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. Causality: Use a pre-heated, stemless funnel to prevent the product from crystallizing prematurely in the funnel stem.[11] Vacuum filtration should not be used here, as the reduced pressure will cause the hot solvent to boil, leading to rapid, non-selective precipitation.[11]

  • Crystallization (Cooling): Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("shock cooling") traps impurities within the crystal lattice, resulting in a less pure precipitate.[5][10] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities from the crystal surfaces. The solvent must be ice-cold to minimize redissolving the desired product.[5][11]

  • Drying: Continue to draw air through the Büchner funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide (Q&A Format)

Q1: I've added the hot solvent, but my compound won't fully dissolve, even after adding a significant amount.

  • Possible Cause: You may have insoluble impurities. If a small amount of solid remains after most of the compound has readily dissolved, it is likely an impurity.[11]

  • Solution: Do not continue adding large excesses of solvent, as this will drastically reduce your final yield. Instead, perform a hot gravity filtration (see Step 2.2) to remove the insoluble material before proceeding to the cooling step.

Q2: The solution has cooled completely, but no crystals have formed.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[12][13] The solution is saturated, but not supersaturated enough to initiate crystal growth.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.[13]

  • Possible Cause 2: The solution is supersaturated but resistant to nucleation.

    • Solution A (Induce Nucleation): Gently scratch the inside of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[6][12]

    • Solution B (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[11][13]

Q3: My compound separated as an oil instead of crystals. How do I fix this?

  • This phenomenon is known as "oiling out." It occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[11][12][13] An oil is undesirable because it can trap impurities.[11]

  • Solution A: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool much more slowly. Placing the flask in a beaker of warm water and allowing both to cool together can help.[11][12]

  • Solution B: If Solution A fails, recover the compound by evaporating the solvent.[12] Attempt the recrystallization again with a lower-boiling point solvent or try a two-solvent system. For example, dissolve the oil in a small amount of a good solvent (like acetone) and slowly add a poor solvent (like heptane or water) until the solution becomes cloudy, then heat to clarify and cool slowly.[7]

Q4: My final yield is very low. Where did my product go?

  • Possible Cause 1: Too much solvent was used during dissolution (see Q2).

  • Possible Cause 2: The crystals were washed with solvent that was not ice-cold, causing a significant portion of the product to redissolve.[9]

  • Possible Cause 3: The solution was not cooled for a sufficient amount of time, leaving a substantial amount of product dissolved in the mother liquor.

  • Solution: To recover additional product, the mother liquor (the filtrate) can be concentrated by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What is the best all-around solvent system for Methyl 4-(4-fluorophenoxy)benzoate?

A: While there is no single "best" solvent for all situations, a moderately polar alcohol like ethanol or isopropanol is an excellent starting point due to its favorable safety profile and effectiveness with many aromatic esters.[7] For particularly stubborn purifications, a two-solvent system like toluene/heptane often provides excellent results, allowing for fine-tuned control over solubility.[8]

Q: How do I assess the purity of my recrystallized product?

A: The most common and immediate method is melting point analysis . A pure compound will have a sharp, narrow melting point range (typically < 1-2°C). Impurities will cause the melting point to be depressed and the range to broaden.[10] For more definitive purity assessment, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Q: What safety precautions are essential during recrystallization?

A: Always work in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame; use a heating mantle, steam bath, or hot plate. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

Visualization & Workflows

Troubleshooting Crystal Formation

G start Solution Cooled, No Crystals Formed check_solvent Was an excess of solvent likely used? start->check_solvent evaporate Gently heat to evaporate some solvent check_solvent->evaporate  Yes supersat Solution may be supersaturated check_solvent->supersat  No recool Allow to cool slowly again evaporate->recool success Crystals Form recool->success scratch Scratch inner surface of flask with glass rod supersat->scratch seed Add a seed crystal (if available) scratch->seed  No Effect scratch->success  Success seed->success  Success fail Still no crystals? Re-evaluate solvent choice. seed->fail  No Effect

Caption: A decision-making workflow for troubleshooting when crystals fail to appear upon cooling.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-fluorobenzoate. PubChem. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Chem ADV. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(trifluoromethyl)benzoate. PubChem. Retrieved from [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Department of Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Part 1. Department of Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • University of South Alabama. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. Department of Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Lin, S. T., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Validation & Comparative

Validating the Synthesis of Methyl 4-(4-fluorophenoxy)benzoate: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of newly synthesized small molecules is a cornerstone of scientific rigor.[1] Methyl 4-(4-fluorophenoxy)benzoate, a diaryl ether, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the diaryl ether motif in biologically active molecules. The successful synthesis of such a target molecule is only the first step; validating its identity and purity is paramount before proceeding with further biological evaluation.

This guide provides an in-depth comparison of common mass spectrometry techniques for the validation of the synthesis of Methyl 4-(4-fluorophenoxy)benzoate. We will explore a plausible synthetic route and then delve into the practical application and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS) in confirming the successful synthesis of our target compound.

Synthesis of Methyl 4-(4-fluorophenoxy)benzoate

The formation of the diaryl ether linkage in Methyl 4-(4-fluorophenoxy)benzoate can be efficiently achieved through a copper-catalyzed Ullmann condensation. This classic reaction involves the coupling of a phenol with an aryl halide.[2][3] In this case, we will react 4-fluorophenol with methyl 4-bromobenzoate. The presence of a copper catalyst is crucial for facilitating this C-O bond formation.[4]

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed, where the phenoxide of 4-fluorophenol acts as a nucleophile, displacing a suitable leaving group (like fluorine) from an activated aromatic ring.[5][6] For the purpose of this guide, we will focus on the Ullmann condensation.

Experimental Protocol: Ullmann Condensation for Methyl 4-(4-fluorophenoxy)benzoate
  • Reagents and Materials:

    • 4-Fluorophenol

    • Methyl 4-bromobenzoate

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K2CO3)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Toluene

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluorophenol (1.0 eq.), methyl 4-bromobenzoate (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

    • Add anhydrous DMF to the flask to dissolve the reactants.

    • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure Methyl 4-(4-fluorophenoxy)benzoate.

Mass Spectrometry Validation: A Comparative Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of organic compounds.[7][8] We will now compare three common MS-based methods for validating the synthesis of Methyl 4-(4-fluorophenoxy)benzoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9][10][11] The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase, before being introduced into the mass spectrometer for ionization and detection.

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

    • Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

The GC chromatogram should show a single major peak corresponding to Methyl 4-(4-fluorophenoxy)benzoate, indicating the purity of the sample. The mass spectrum of this peak is then analyzed. For aromatic ethers, the molecular ion peak is typically prominent.[12] The expected molecular ion (M+•) for C14H11FO3 is m/z 246. The fragmentation pattern will provide structural information. Key expected fragments include:

  • Loss of the methoxy group (-OCH3): m/z 215

  • Loss of the carbomethoxy group (-COOCH3): m/z 187

  • Cleavage of the ether bond: fragments corresponding to the fluorophenoxy cation (m/z 111) and the methyl benzoate radical, or the methyl benzoate cation (m/z 135) and the fluorophenoxy radical.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a broader range of compounds, including those that are not volatile or are thermally labile.[13][14] The sample is separated by HPLC and then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve a small amount of the purified product in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a C18 reverse-phase column.

    • Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

The HPLC chromatogram should display a single sharp peak for the target compound. ESI is a soft ionization technique, so the primary ion observed will likely be the protonated molecule [M+H]+.[15] For Methyl 4-(4-fluorophenoxy)benzoate (C14H11FO3, MW = 246.24), the expected m/z for the [M+H]+ ion is 247.25. Adducts with sodium [M+Na]+ (m/z 269.23) or potassium [M+K]+ (m/z 285.20) may also be observed. Fragmentation can be induced in the mass spectrometer (MS/MS) to provide further structural confirmation, which would be expected to yield fragments similar to those seen in GC-MS.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with high confidence.[13][15] This technique is invaluable for confirming the identity of a newly synthesized compound.

The sample can be introduced via direct infusion, GC, or LC, as described above. The key difference is the use of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

The key output from HRMS is the accurate mass of the molecular ion. For Methyl 4-(4-fluorophenoxy)benzoate (C14H11FO3), the calculated exact mass of the [M+H]+ ion is 247.0765. An experimentally measured mass that is very close to this theoretical value (typically within 5 ppm) provides strong evidence for the correct elemental composition. This level of accuracy can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

Comparative Summary of Mass Spectrometry Techniques

FeatureGC-MSLC-MSHRMS
Principle Separation by volatility/boiling point, hard ionization (EI)Separation by polarity, soft ionization (ESI)High-accuracy mass measurement
Sample Requirements Volatile and thermally stableSoluble in LC mobile phaseSame as GC-MS or LC-MS
Information Provided Molecular weight (nominal), fragmentation pattern, purityMolecular weight (nominal), adducts, purityAccurate mass, elemental composition, molecular formula
Strengths Excellent for volatile compounds, provides rich fragmentation data for structural elucidation.Broad applicability, suitable for non-volatile and thermally labile compounds.Unambiguous confirmation of elemental composition, high confidence in identification.
Limitations Not suitable for non-volatile or thermally labile compounds.Fragmentation may require MS/MS, potential for ion suppression.Higher cost of instrumentation.

Visualization of Workflows

Synthetic and Validation Workflow

G cluster_synthesis Synthesis cluster_validation Validation Reactants 4-Fluorophenol + Methyl 4-bromobenzoate Reaction Ullmann Condensation (CuI, K2CO3, DMF) Reactants->Reaction Workup Extraction & Purification Reaction->Workup Product Methyl 4-(4-fluorophenoxy)benzoate Workup->Product GCMS GC-MS Analysis Product->GCMS LCMS LC-MS Analysis Product->LCMS HRMS HRMS Analysis Product->HRMS Validation_Data_GC Validation_Data_GC GCMS->Validation_Data_GC Nominal Mass & Fragmentation Validation_Data_LC Validation_Data_LC LCMS->Validation_Data_LC Nominal Mass & Adducts Validation_Data_HR Validation_Data_HR HRMS->Validation_Data_HR Accurate Mass & Elemental Composition

Caption: Synthetic and validation workflow for Methyl 4-(4-fluorophenoxy)benzoate.

Mass Spectrometry Comparison Logic

G cluster_analysis Mass Spectrometry Analysis Synthesized_Product Synthesized Product: Methyl 4-(4-fluorophenoxy)benzoate GCMS GC-MS (Volatility-based separation) Synthesized_Product->GCMS LCMS LC-MS (Polarity-based separation) Synthesized_Product->LCMS HRMS HRMS (High-resolution analysis) Synthesized_Product->HRMS GCMS_Output GCMS_Output GCMS->GCMS_Output Provides: - Retention Time - Nominal Mass - Fragmentation Pattern LCMS_Output LCMS_Output LCMS->LCMS_Output Provides: - Retention Time - Nominal Mass - Adduct Information HRMS_Output HRMS_Output HRMS->HRMS_Output Provides: - Accurate Mass - Elemental Formula Validation_Confirmation Synthesis Validated GCMS_Output->Validation_Confirmation Structural Information LCMS_Output->Validation_Confirmation Molecular Weight Confirmation HRMS_Output->Validation_Confirmation Unambiguous Identification

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-fluorophenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-fluorophenoxy)benzoate

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